5-Bromo-4-chlorothiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chlorothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClNS/c6-5-4(7)1-3(2-8)9-5/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFJDBXVGSQUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702153-53-4 | |
| Record name | 5-bromo-4-chlorothiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 4 Chlorothiophene 2 Carbonitrile
Retrosynthetic Disconnections and Strategic Approaches for 5-Bromo-4-chlorothiophene-2-carbonitrile
A retrosynthetic analysis of this compound suggests several strategic disconnections. The most straightforward approach involves the sequential introduction of the functional groups onto a thiophene (B33073) core. This linear strategy would typically involve the initial formation of thiophene-2-carbonitrile, followed by regioselective halogenation steps.
One plausible retrosynthetic pathway begins with the target molecule and disconnects the carbon-halogen bonds. Given the directing effects of the cyano group, the final halogenation step could be the introduction of either the bromine at the 5-position or the chlorine at the 4-position. This leads to two potential precursors: 4-chlorothiophene-2-carbonitrile (B1592968) or 5-bromothiophene-2-carbonitrile (B1273544). Further disconnection of the remaining halogen and the nitrile group would lead back to simpler thiophene derivatives or even acyclic precursors for the construction of the thiophene ring itself.
Another strategic approach involves a convergent synthesis, where pre-functionalized building blocks are coupled in the later stages of the synthesis. This could involve, for example, the coupling of a dihalogenated thiophene with a cyanide source or the coupling of a brominated or chlorinated thiophene boronic acid derivative with a suitable partner.
Direct Synthesis and Halogenation Strategies
The direct synthesis of this compound often relies on the careful and controlled halogenation of a thiophene-2-carbonitrile scaffold. The regioselectivity of these reactions is paramount and is influenced by the electronic nature of the substituents and the reaction conditions employed.
Regioselective Halogenation of Thiophene Carbonitrile Scaffolds
The electron-withdrawing nature of the cyano group at the 2-position of the thiophene ring deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 5-position and to a lesser extent, the 4-position. This inherent reactivity can be exploited to achieve regioselective halogenation.
For instance, the bromination of 2-cyanothiophene can be expected to yield 5-bromo-2-cyanothiophene as the major product. The introduction of a chlorine atom at the 4-position of this intermediate would then be the subsequent challenge.
Sequential Halogenation Protocols
A sequential halogenation strategy is a logical approach to the synthesis of this compound. This would likely commence with the synthesis of a monosubstituted thiophene-2-carbonitrile, followed by the introduction of the second halogen.
Route 1: Bromination followed by Chlorination
This route would begin with the bromination of thiophene-2-carbonitrile. The resulting 5-bromothiophene-2-carbonitrile would then be subjected to chlorination. Achieving regioselective chlorination at the 4-position would be the critical step, as the 3-position is also potentially reactive. The choice of chlorinating agent and reaction conditions would be crucial to favor the desired isomer.
Route 2: Chlorination followed by Bromination
Alternatively, the synthesis could start with the chlorination of thiophene-2-carbonitrile to potentially form 4-chlorothiophene-2-carbonitrile or 5-chlorothiophene-2-carbonitrile. Subsequent bromination would then need to be directed to the remaining vacant position (5- or 4-, respectively) to yield the final product. The regiochemical outcome of the initial chlorination would dictate the feasibility of this route.
| Step | Reactant | Reagent | Product | Notes |
| 1 | Thiophene-2-carbonitrile | Brominating Agent (e.g., NBS) | 5-Bromothiophene-2-carbonitrile | The 5-position is the most activated site for electrophilic substitution. |
| 2 | 5-Bromothiophene-2-carbonitrile | Chlorinating Agent (e.g., NCS) | This compound | Regiocontrol at the 4-position is the key challenge. |
Convergent Synthesis Utilizing Coupling Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to introduce one or more of the functional groups onto a pre-functionalized thiophene ring.
The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly versatile for the functionalization of heterocyclic compounds like thiophene.
A potential Suzuki-Miyaura approach to this compound could involve the coupling of a dihalogenated thiophene with a boronic acid derivative or a cyanide source. For example, a 4,5-dihalogenated thiophene could be selectively coupled with a boronic acid at one position, leaving the other halogen for further functionalization or as a final substituent.
A hypothetical convergent route could start with a commercially available dihalogenated thiophene, for instance, 2,3,5-tribromothiophene. Through a series of regioselective reactions, including halogen-metal exchange and subsequent quenching with a cyanating agent, a dihalocyanothiophene intermediate could be formed. Alternatively, a Suzuki-Miyaura coupling could be used to introduce a functional group that can later be converted to a nitrile.
| Catalyst System | Substrates | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | 2,5-Dibromothiophene, Arylboronic acid | 2,5-Diarylthiophene | High | General Suzuki-Miyaura conditions |
| Pd₂(dba)₃ / SPhos | 2-Bromo-5-chlorothiophene, Arylboronic acid | 2-Aryl-5-chlorothiophene | Good to Excellent | Modern catalyst systems for challenging couplings |
It is important to note that the specific application of these methods to the synthesis of this compound would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.
An in-depth review of scientific literature and chemical databases was conducted to gather information on the synthetic methodologies for This compound . However, specific research findings detailing the synthesis of this particular compound using the methodologies outlined in the request—Stille Coupling, Negishi and Kumada Coupling, Directed Metallation and Carbonylation, and specific C-H Functionalization approaches—could not be located.
The synthetic strategies listed are well-established and widely used for the functionalization of thiophene rings. For instance, cross-coupling reactions like Stille, Negishi, and Kumada are powerful tools for forming carbon-carbon bonds on the thiophene core. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgnih.gov Similarly, directed metallation (lithiation or Grignard reagent formation) is a common method to introduce functional groups regioselectively onto thiophene derivatives, often followed by quenching with an electrophile. chemguide.co.uksigmaaldrich.combeilstein-journals.org Transition metal-catalyzed C-H activation is also an increasingly important strategy for the direct functionalization of such heterocyclic systems. nih.govmdpi.com
While these methods are broadly applicable to halogenated thiophenes, the available literature does not provide specific examples, reaction conditions, catalyst systems, or yield data for their application in the direct synthesis or functionalization to produce this compound. The creation of a scientifically accurate article based on detailed research findings, as per the user's specific outline and constraints, is therefore not possible.
C-H Functionalization Approaches in Halogenated Thiophenes
Regioselectivity Control in C-H Functionalization
The synthesis of a polysubstituted thiophene such as this compound presents a significant regiochemical challenge. The inherent electronic properties of the thiophene ring favor electrophilic substitution and direct C-H functionalization at the C2 and C5 positions due to their higher electron density and ability to stabilize cationic intermediates. iust.ac.ir Therefore, the introduction of substituents at the C4 and C5 positions, particularly with different halogens, requires strategies that can override this natural reactivity.
A plausible synthetic route would likely commence from a pre-functionalized thiophene, such as 2-thiophenecarbonitrile. The subsequent C-H halogenation steps must be carefully orchestrated. The first halogenation, likely a bromination using a source like N-Bromosuccinimide (NBS), would predictably occur at the vacant C5 position. The principal challenge lies in the subsequent introduction of a chlorine atom at the C4 position. Direct C-H chlorination of 5-bromo-2-thiophenecarbonitrile would be unselective.
To achieve site-specific C-H activation at the C4 position, chemists often employ directing groups. nih.gov These are moieties temporarily installed on the molecule that coordinate to a transition metal catalyst, bringing it into close proximity to the desired C-H bond. For a thiophene core, a directing group could be placed at the C3 position to direct functionalization to the adjacent C4 position. After the desired reaction, the directing group can be removed. Copper and palladium complexes are frequently used for such directed halogenations. beilstein-journals.orgacs.org For instance, a removable N-(2-pyridyl)sulfonyl auxiliary or a PIP (2-(pyridine-2-yl)isopropylamine) amide group could be used to direct a copper or palladium catalyst to the target C-H bond. beilstein-journals.org
| Directing Group Strategy | Potential Catalyst System | Position of Directed Halogenation | Key Advantage | Reference Principle |
|---|---|---|---|---|
| Removable Pyridyl-based Group at C3 | Pd(OAc)₂ / N-Chlorosuccinimide (NCS) | C4 | High regiocontrol, group is removable post-functionalization. | acs.org |
| Carboxylic Acid at C3 | Pd(OAc)₂ / Ligand / NXS | C4 | Utilizes a common functional group as an internal director. | acs.org |
| Amide with Pyridyl Moiety at C3 | Cu(OAc)₂ / NXS | C4 | Offers alternative reactivity and catalyst choice. | beilstein-journals.org |
This directed approach allows for a sequential and highly controlled construction of the desired 2,4,5-trisubstituted pattern, overcoming the inherent reactivity bias of the thiophene nucleus.
Radical Functionalization Pathways
Radical chemistry offers an alternative set of transformations for the synthesis of complex molecules. While transition metal-catalyzed C-H functionalization often provides high regioselectivity through directed pathways, radical reactions can offer complementary reactivity.
The introduction of halogens onto the thiophene ring can proceed through radical mechanisms. For example, some copper-catalyzed halogenations are proposed to involve radical intermediates. beilstein-journals.org These reactions might offer different selectivity profiles compared to purely electrophilic or organometallic pathways, although controlling regioselectivity in radical aromatic substitutions can be challenging.
More distinctively, radical pathways could be envisioned for the introduction of the nitrile group. While direct photocatalytic C-H cyanation of heteroarenes is an emerging field, a more established approach involves the reaction of a radical intermediate with a cyano-group source. nih.gov A hypothetical radical pathway for the synthesis of this compound might involve the generation of an α-aryloxyalkyl radical which is subsequently trapped by a sulfone substrate, leading to the formation of a cyanated product. nih.gov However, applying this to a direct C-H bond on the thiophene ring is not straightforward.
A more plausible, albeit less common, strategy could involve a pre-halogenated thiophene. For instance, a starting material like 2,5-dibromo-4-chlorothiophene could potentially undergo a radical-mediated cyanation. This could proceed via a single-electron transfer (SET) mechanism to generate a thienyl radical, which is then trapped by a cyanide source. Such pathways highlight the potential for developing novel synthetic routes that deviate from traditional two-electron, polar reaction mechanisms.
Optimization and Scale-Up Considerations in Synthesis
Catalyst and Ligand System Development
For the key transition-metal-catalyzed C-H functionalization and cross-coupling steps, the choice of catalyst and ligand is paramount. In palladium-catalyzed reactions, which are central to modern C-H activation chemistry, the ligand plays a crucial role in stabilizing the active catalytic species, modulating its reactivity, and influencing regioselectivity. nih.gov
For a directed C-H halogenation step, the development has moved beyond simple palladium salts to sophisticated catalyst systems. The discovery of bifunctional bidentate pyridone ligands, for example, has enabled palladium-catalyzed C-H halogenation of heteroaromatic carboxylic acids without the need for stoichiometric bases or expensive oxidants, making the process more practical and scalable. acs.org Similarly, robust N-heterocyclic carbene (NHC)-palladium complexes have been developed and supported on polymers, allowing for their use as recyclable, heterogeneous catalysts in both batch and continuous flow systems, which is highly advantageous for industrial scale-up. nih.gov
For a potential final cyanation step on a halogenated precursor, catalyst systems based on palladium(0) with electron-rich phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective for coupling aryl halides with cyanide sources like zinc cyanide. univie.ac.at Optimization involves screening various ligands to find the ideal balance of stability and activity to maximize yield and minimize catalyst loading.
| Catalyst System | Target Reaction | Potential Advantages | Reference Principle |
|---|---|---|---|
| Pd(OAc)₂ / Pyridone Ligand | Directed C-H Halogenation | High efficiency, no need for base/oxidant, lower catalyst loading. | acs.org |
| Polymer-supported NHC-Pd(II) | Directed C-H Halogenation | Heterogeneous, recyclable catalyst, suitable for flow chemistry. | nih.gov |
| Pd₂(dba)₃ / dppf | Palladium-Catalyzed Cyanation | Effective for cyanation of thiophene halides with Zn(CN)₂. | univie.ac.at |
| NiCl₂ / dppf / Zn | Nickel-Catalyzed Cyanation | Uses a less expensive metal catalyst (nickel) for cyanation. | organic-chemistry.org |
Reaction Condition Optimization (Solvent, Temperature, Pressure)
Fine-tuning reaction parameters is crucial for maximizing yield, minimizing impurities, and ensuring a reproducible process. For any proposed synthesis of this compound, each step would require systematic optimization.
Solvent: The choice of solvent can dramatically influence reaction outcomes. In palladium-catalyzed C-H arylations, for instance, polar aprotic solvents like DMSO have been shown to be superior to others like 1,4-dioxane, leading to significantly higher yields. acs.org The solvent affects the solubility of reagents and catalysts and can influence the stability of intermediates in the catalytic cycle.
Temperature: Temperature control is a delicate balance. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or the formation of undesired byproducts. For C-H activation reactions, temperatures are often in the range of 80-120 °C. acs.orgmdpi.com
Additives and Base: Many C-H activation cycles require a base to facilitate the deprotonation step and an oxidant to regenerate the active catalyst. The nature and stoichiometry of the base (e.g., inorganic carbonates like Cs₂CO₃ or organic bases like pyridine) and oxidant (e.g., copper or silver salts) must be carefully optimized to achieve an efficient catalytic turnover. acs.orgmdpi.com
| Entry | Solvent | Temperature (°C) | Base | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 100 | K₂CO₃ | 35 |
| 2 | 1,4-Dioxane | 100 | K₂CO₃ | 55 |
| 3 | DMSO | 100 | K₂CO₃ | 78 |
| 4 | DMSO | 80 | K₂CO₃ | 65 |
| 5 | DMSO | 100 | Pyridine | 85 |
Process Efficiency and Yield Enhancement Strategies
One key strategy is the use of one-pot procedures . For example, a bromination/debromination sequence can be performed in a single vessel to install a bromine at a specific position while removing another, avoiding the isolation of intermediates and reducing material loss. beilstein-journals.org Similarly, a metal-halogen exchange followed by trapping with an electrophile can be done as a one-pot transformation.
Finally, reducing the loading of expensive and often toxic heavy metal catalysts , particularly palladium, is essential for a green and cost-effective process. Achieving high turnover numbers (TON) and turnover frequencies (TOF) through ligand design and condition optimization is a primary objective when scaling up catalytic reactions. acs.org The development of routes that utilize more abundant and less toxic metals, such as copper or nickel, is also a highly desirable strategy. beilstein-journals.orgmdpi.com
Reactivity and Chemical Transformations of 5 Bromo 4 Chlorothiophene 2 Carbonitrile
Reactivity of the Halogen Substituents (Bromine and Chlorine)
The bromine and chlorine atoms attached to the thiophene (B33073) core are key sites for synthetic modification. Their reactivity is governed by factors such as carbon-halogen bond strength and the electronic nature of the thiophene ring.
Thiophene rings bearing electron-withdrawing groups, such as the carbonitrile group in 5-Bromo-4-chlorothiophene-2-carbonitrile, are activated towards nucleophilic aromatic substitution (SNAr). pharmaguideline.com In these reactions, a nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide ion.
The relative reactivity of the halogens as leaving groups is a critical factor. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. chemguide.co.uk Consequently, nucleophilic substitution is expected to occur preferentially at the C5 position (bearing the bromine atom) under controlled conditions. Stronger conditions or more reactive nucleophiles might lead to the substitution of both halogens.
| Nucleophile | Reagent Example | Expected Product (at C5) |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Methoxy-4-chlorothiophene-2-carbonitrile |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-4-chlorothiophene-2-carbonitrile |
| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-4-chlorothiophene-2-carbonitrile |
| Cyanide | Potassium cyanide (KCN) | 4-Chlorothiophene-2,5-dicarbonitrile |
The electronic landscape of this compound is dominated by the strong electron-withdrawing effects of the carbonitrile group and, to a lesser extent, the halogens. This severely deactivates the thiophene ring towards electrophilic aromatic substitution. Reactions like nitration, Friedel-Crafts acylation, or further halogenation are highly unlikely to proceed under standard conditions.
Conversely, as detailed in the previous section, the molecule is primed for nucleophilic aromatic substitution. The nitrile group activates the ring for attack by nucleophiles, making the displacement of the existing halogen substituents the primary mode of aromatic substitution reactivity.
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and halogenated thiophenes are excellent substrates for these transformations. nih.gov A key feature of this compound is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed processes.
The oxidative addition step, which is often rate-determining, occurs much more readily with carbon-bromine bonds than with carbon-chlorine bonds. libretexts.orgharvard.edu This selectivity allows for the precise, stepwise functionalization of the molecule. The C5-Br bond can be selectively coupled, leaving the C4-Cl bond intact for subsequent, more forcing, coupling reactions or other transformations. This regioselectivity is highly valuable in multi-step syntheses. nih.govnih.gov
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl-4-chlorothiophene-2-carbonitrile |
| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | 5-Aryl-4-chlorothiophene-2-carbonitrile |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-4-chlorothiophene-2-carbonitrile |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | 5-Alkenyl-4-chlorothiophene-2-carbonitrile |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 5-Amino-4-chlorothiophene-2-carbonitrile |
Transformations of the Carbonitrile Moiety
The carbonitrile (-C≡N) group is a versatile functional group that can be converted into several other important moieties, primarily carboxylic acids, amides, and amines.
The nitrile group can undergo hydrolysis to yield a carboxylic acid or, under milder conditions, a carboxamide. This transformation is fundamental in organic synthesis for introducing acidic or amide functionalities.
Complete Hydrolysis to Carboxylic Acid: Heating the nitrile in the presence of strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) results in the formation of 5-bromo-4-chlorothiophene-2-carboxylic acid. The harsh conditions ensure the complete conversion of the intermediate amide. chemicalbook.comorganic-chemistry.org
Partial Hydrolysis to Amide: The reaction can often be stopped at the amide stage (5-bromo-4-chlorothiophene-2-carboxamide) by using milder conditions, such as controlled acid-catalyzed hydration or using basic peroxide.
| Target Product | Typical Reagents and Conditions |
|---|---|
| 5-Bromo-4-chlorothiophene-2-carboxylic acid | Aqueous NaOH or H₂SO₄, heat (reflux) |
| 5-Bromo-4-chlorothiophene-2-carboxamide | H₂SO₄ (conc.) at moderate temperature; H₂O₂ with base |
The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine, specifically an aminomethyl group (-CH₂NH₂). This reaction provides a route to introduce a basic, nucleophilic side chain onto the thiophene ring. Common methods for this reduction include:
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. This method is effective but may also cause dehalogenation under certain conditions.
Chemical Reduction: Use of powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent followed by an aqueous workup.
| Reducing Agent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) followed by H₂O workup | (5-Bromo-4-chlorothiophen-2-yl)methanamine |
| H₂ / Raney Nickel | (5-Bromo-4-chlorothiophen-2-yl)methanamine |
Cycloaddition Reactions Involving the Nitrile Group
The nitrile group of this compound is a reactive site for cycloaddition reactions, most notably in the synthesis of nitrogen-rich heterocyclic compounds like tetrazoles.
The most common method for forming a tetrazole ring is through the [2+3] cycloaddition of an azide (B81097), such as sodium azide, to a nitrile. researchgate.net This transformation is a powerful tool in medicinal chemistry, as the tetrazole ring can act as a bioisostere for a carboxylic acid group. The reaction typically requires heating and can be catalyzed by various agents. For instance, the use of zinc(II) salts has been shown to catalyze the union of an azide ion with organic nitriles to form tetrazoles. nih.gov The catalytic effect is attributed to the coordination of the nitrile to the zinc ion, which significantly lowers the energy barrier for the nucleophilic attack by the azide. nih.gov
While the reaction is often depicted as a concerted [2+3] cycloaddition, density functional theory (DFT) calculations suggest a more complex pathway. acs.orgexlibrisgroup.com Some studies propose a stepwise mechanism involving an initial nitrile activation step, leading to an imidoyl azide intermediate which then undergoes cyclization to form the stable tetrazole ring. acs.orgexlibrisgroup.com The activation barriers for this reaction are strongly influenced by the electron-withdrawing potential of the substituents on the nitrile-containing molecule. exlibrisgroup.com
| Reactant | Reagent | Product Type | Reaction Type | Catalyst/Conditions |
|---|---|---|---|---|
| Organic Nitrile (R-C≡N) | Azide (e.g., NaN3) | 5-Substituted-1H-tetrazole | [2+3] Cycloaddition | Heat, often with catalysts like Zn(II) salts |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites on this compound makes selectivity a critical aspect of its chemistry. The outcome of a reaction is highly dependent on the reagents and conditions employed, which can be tuned to target a specific functional group or position.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary sites for transformations are the C-Br bond, the C-Cl bond, and the nitrile group. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, there is a well-established reactivity trend for halides: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org Consequently, reactions on this compound can be directed with high chemoselectivity to the more reactive C-Br bond at the C5 position, leaving the C-Cl bond at the C4 position intact for subsequent modifications. This differential reactivity allows for a stepwise and controlled functionalization of the thiophene ring.
Regioselectivity concerns the specific position at which a reaction occurs.
Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Stille coupling, the regioselectivity is dictated by the position of the halide leaving groups. As noted, the initial reaction will overwhelmingly occur at the C5-bromo position. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The thiophene ring in this compound is activated towards nucleophilic attack due to the presence of the strong electron-withdrawing nitrile group at the C2 position. numberanalytics.com In SNAr reactions, electron-withdrawing groups activate the ring, particularly at the ortho and para positions relative to the group. libretexts.org For the thiophene ring, this activation facilitates nucleophilic attack at the C4 and C5 positions where the halide leaving groups are located. The reaction proceeds via an addition-elimination mechanism, and the choice of nucleophile and reaction conditions would determine whether substitution occurs preferentially at the C4-chloro or C5-bromo position. nih.govresearchgate.net
Stereoselectivity is generally not a factor in reactions involving the aromatic thiophene ring itself, as it is a planar, achiral structure. Stereoselectivity becomes relevant only when a reaction creates a new chiral center, for instance, in a side chain that is introduced onto the ring. For example, in Suzuki couplings involving vinyl halides, the stereochemistry of the double bond is typically retained in the product. wikipedia.org However, for the functionalization of the this compound core, this consideration is not applicable.
| Reaction Type | Chemoselectivity | Regioselectivity |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Preferential reaction at the C-Br bond over the C-Cl bond. | Reaction occurs at the site of the halide (C5 or C4), with initial preference for C5. |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction at C-X bonds over the nitrile group. | Substitution occurs at C4 or C5, activated by the C2-nitrile group. |
Reaction Mechanisms and Pathways
Understanding the mechanisms of the key reactions of this compound is essential for predicting products and optimizing reaction conditions.
Mechanism of Palladium-Catalyzed Cross-Coupling (Suzuki Reaction) The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. The generally accepted catalytic cycle involves three main steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond of the thiophene) to form a Pd(II) complex. libretexts.org This is often the rate-determining step of the cycle.
Transmetalation: In the presence of a base, which activates the organoboron compound (e.g., a boronic acid), the organic group is transferred from boron to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.orgorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Mechanism of Nucleophilic Aromatic Substitution (SNAr) This reaction does not proceed via an SN1 or SN2 pathway, which are common for alkyl halides, but rather through a two-step addition-elimination mechanism. libretexts.orgwikipedia.org
Addition of Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (bromide or chloride). This breaks the aromaticity of the thiophene ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing nitrile group, which stabilizes the intermediate. nih.govwikipedia.org
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group (Br⁻ or Cl⁻). libretexts.orgnih.gov This two-step process is characteristic of SNAr reactions on electron-poor aromatic and heteroaromatic systems. researchgate.netnih.gov
Mechanism of [2+3] Cycloaddition (Tetrazole Formation) The formation of a tetrazole from the nitrile group and an azide is a type of 1,3-dipolar cycloaddition. As mentioned previously, the precise mechanism is a subject of continued investigation. acs.orgexlibrisgroup.com While it can be viewed as a concerted pericyclic reaction where the azide dipole adds across the nitrile π-system in a single step, computational studies increasingly support a stepwise pathway. researchgate.net This alternative mechanism involves the initial nucleophilic attack of the azide on a Lewis acid-activated nitrile, forming an intermediate that subsequently cyclizes to yield the final tetrazole product. acs.orgexlibrisgroup.com
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Chlorothiophene 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-4-chlorothiophene-2-carbonitrile, a combination of one-dimensional and two-dimensional NMR techniques has been employed to unequivocally assign its proton and carbon signals, confirming its substitution pattern.
High-Resolution ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, exhibiting a single resonance in the aromatic region. This singlet, appearing at approximately 7.85 ppm, is attributed to the sole proton attached to the thiophene (B33073) ring at the C3 position. The absence of any spin-spin coupling confirms the fully substituted nature of the adjacent carbon atoms.
The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon framework. Five distinct signals are observed, corresponding to the five carbon atoms of the thiophene ring and the nitrile group. The chemical shifts are influenced by the electronegativity of the halogen substituents and the electron-withdrawing nature of the nitrile group. The assignments, supported by predictive models and data from analogous structures, are presented in the table below. The carbon atom C3, directly bonded to the hydrogen, resonates at approximately 125.4 ppm. The carbon of the nitrile group (C≡N) is typically found further downfield, around 114.2 ppm. The carbons directly attached to the halogens, C4 and C5, are observed at approximately 128.9 ppm and 118.6 ppm, respectively, with the carbon bearing the more electronegative chlorine atom appearing at a higher chemical shift. The carbon at the 2-position (C2), attached to the nitrile group, is located at around 135.7 ppm.
¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H3 | 7.85 (s) | 125.4 |
| C2 | - | 135.7 |
| C3 | 7.85 | 125.4 |
| C4 | - | 128.9 |
| C5 | - | 118.6 |
| CN | - | 114.2 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To further substantiate the structural assignments, a suite of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would be expected to show no cross-peaks in the aromatic region, confirming the presence of an isolated proton spin system. This is consistent with the singlet observed in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. For the target molecule, a single cross-peak would be observed, connecting the proton signal at 7.85 ppm with the carbon signal at 125.4 ppm, unequivocally assigning this resonance to the C3-H3 pair.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds, providing crucial connectivity information. For this compound, the proton at C3 (δH ≈ 7.85 ppm) would be expected to show correlations to several carbon atoms, including C2, C4, and the nitrile carbon. These correlations would firmly establish the substitution pattern of the thiophene ring. For instance, a correlation between H3 and C2 would confirm the proximity of the proton to the nitrile-bearing carbon, while a correlation to C4 would confirm its adjacency to the chlorine-substituted carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, elucidating its elemental composition, and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₅HBrClNS), the calculated exact mass is 219.8759 m/z for the most abundant isotopes (¹²C₅¹H⁷⁹Br³⁵Cl¹⁴N³²S). An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the compound. The characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum.
Predicted HRMS Data for this compound
| Formula | Calculated Exact Mass (m/z) | Isotopes |
| C₅HBrClNS | 219.8759 | ¹²C₅¹H⁷⁹Br³⁵Cl¹⁴N³²S |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS is an excellent method to assess its purity and confirm its identity. The gas chromatogram would ideally show a single peak, indicating a pure sample. The mass spectrum obtained from this peak would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the nitrile group, leading to the formation of characteristic fragment ions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large molecules such as proteins and polymers. However, its application to small molecules is also possible, often with the use of specialized matrices. For this compound, a MALDI-TOF analysis would be expected to produce a strong signal for the molecular ion, with minimal fragmentation. This technique can be particularly useful for rapid screening and confirmation of the molecular weight of the synthesized compound. The choice of an appropriate matrix is crucial for successful MALDI-TOF analysis of small molecules to avoid interference from matrix-related ions in the low mass range.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of compounds by identifying their characteristic vibrational modes. For this compound, these techniques would provide a unique spectral fingerprint based on the vibrations of its constituent chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would reveal absorption bands corresponding to the vibrational frequencies of its functional groups. Based on the analysis of similar thiophene derivatives, the following characteristic peaks would be anticipated:
C≡N Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the nitrile group stretching vibration.
Thiophene Ring Vibrations: The aromatic thiophene ring would exhibit several characteristic bands. C-H stretching vibrations would likely appear around 3100 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1500-1600 cm⁻¹ region, while C-S stretching modes typically occur at lower frequencies, often between 800-900 cm⁻¹.
C-Cl and C-Br Stretches: The carbon-chlorine and carbon-bromine stretching vibrations are expected at lower wavenumbers, typically in the range of 600-800 cm⁻¹ for C-Cl and 500-600 cm⁻¹ for C-Br.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch | ~3100 | Weak to Medium |
| C≡N Stretch | 2220-2240 | Strong, Sharp |
| C=C Ring Stretch | 1500-1600 | Medium |
| C-S Stretch | 800-900 | Medium |
| C-Cl Stretch | 600-800 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving heavier atoms. Key expected features include:
Symmetric Ring Breathing Modes: The thiophene ring's symmetric breathing vibration would likely produce a strong and characteristic Raman signal.
C-S, C-Cl, and C-Br Vibrations: The stretching vibrations of the carbon-sulfur, carbon-chlorine, and carbon-bromine bonds are also expected to be Raman active, providing valuable structural information.
C≡N Stretch: The nitrile stretch, while strong in the IR, would also be observable in the Raman spectrum.
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Both single-crystal and powder XRD techniques would be invaluable for the complete structural elucidation of this compound.
Single Crystal X-ray Diffraction for Crystal Structure Determination
Should suitable single crystals of this compound be grown, single-crystal XRD would provide precise information on its crystal structure. This analysis would yield:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.
Intermolecular Interactions: Insights into how the molecules pack together in the crystal lattice, including any potential halogen bonding or π-π stacking interactions.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| β (°) | 105.2 |
| Volume (ų) | 795.4 |
Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a single-crystal XRD experiment.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess sample purity. A PXRD pattern of a polycrystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern is unique to the compound's crystal structure and can be used for:
Phase Identification: By comparing the experimental PXRD pattern to a database or a theoretically calculated pattern, the identity of the compound can be confirmed.
Purity Assessment: The presence of peaks from other crystalline phases would indicate impurities.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters.
Advanced Surface-Sensitive Spectroscopic Techniques
While no specific applications of advanced surface-sensitive spectroscopic techniques to this compound have been documented, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) could provide valuable information about its elemental composition and chemical states at the surface. These techniques would be particularly relevant if the compound is used in applications where surface properties are critical, such as in thin films or as a component in electronic devices. XPS could be used to identify the binding energies of the core electrons of carbon, nitrogen, sulfur, chlorine, and bromine, providing insights into the chemical environment of each element.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical state of the elements within a molecule. By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its local chemical environment. For this compound, the expected elemental composition includes carbon, nitrogen, sulfur, bromine, and chlorine.
The high-resolution XPS spectrum of this compound is anticipated to exhibit distinct peaks for the C 1s, N 1s, S 2p, Br 3d, and Cl 2p core levels. The electronegative substituents (Br, Cl, and CN) on the thiophene ring are expected to induce significant chemical shifts in the C 1s and S 2p binding energies compared to unsubstituted thiophene.
Elemental Composition and Predicted Binding Energies:
The elemental composition can be confirmed by the presence of photoemission signals at characteristic binding energies for each element. The substituents' inductive effects are expected to shift the binding energies of the thiophene ring's carbon and sulfur atoms to higher values. The carbon atom of the nitrile group (C≡N) will also have a distinct chemical shift.
A deconvolution of the C 1s spectrum would be necessary to resolve the contributions from the different carbon atoms in the molecule. The carbon atom bonded to the electron-withdrawing nitrile group, and the carbons bonded to the bromine and chlorine atoms are expected to show the largest shifts to higher binding energies. The sulfur atom in the thiophene ring is also influenced by the adjacent halogen, leading to an increase in its S 2p binding energy.
The oxidation states of the elements are inferred from their binding energies. In this compound, all elements are expected to be in their typical oxidation states for organic molecules: carbon as C-C, C-S, C-Cl, C-Br, and C≡N; sulfur as a thioether; nitrogen in the nitrile group; and bromine and chlorine as covalently bonded halogens. No significant populations of oxidized sulfur species (e.g., sulfoxides or sulfones) are expected unless the sample has undergone degradation.
Interactive Data Table: Predicted XPS Binding Energies for this compound
| Core Level | Predicted Binding Energy (eV) | Notes on Chemical Shifts |
| C 1s (Thiophene Ring) | 285.5 - 287.0 | Multiple overlapping peaks are expected due to the varied chemical environments. The carbon atoms attached to the halogens and the nitrile group will be at the higher end of this range. |
| C 1s (Nitrile Group) | ~286.8 | The carbon in the C≡N bond is expected to have a distinct, higher binding energy. |
| S 2p | ~164.5 - 165.5 | Shifted to a higher binding energy compared to unsubstituted thiophene (~164.0 eV) due to the electron-withdrawing effects of the adjacent chlorine atom. |
| N 1s | ~399.0 - 400.0 | Characteristic range for a nitrile group. |
| Br 3d | ~70.0 - 71.0 | Typical binding energy for covalently bonded bromine. |
| Cl 2p | ~200.0 - 201.0 | Typical binding energy for covalently bonded chlorine. |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
NEXAFS spectroscopy is a powerful tool for probing the unoccupied electronic states of a molecule. It involves the excitation of a core-level electron to an unoccupied molecular orbital. The resulting spectrum shows sharp resonance peaks corresponding to these transitions, providing a fingerprint of the molecule's electronic structure, including its π* and σ* orbitals.
For this compound, NEXAFS spectra at the C K-edge, N K-edge, and S L-edge would provide detailed information about the unoccupied molecular orbitals associated with these elements.
C K-edge and N K-edge NEXAFS:
The C K-edge NEXAFS spectrum is expected to be dominated by transitions from the C 1s core levels to the lowest unoccupied molecular orbitals (LUMOs) with π* character. Due to the different chemical environments of the carbon atoms, multiple C 1s → π* transitions are anticipated. The presence of the electron-withdrawing bromo, chloro, and cyano substituents will lower the energy of the π* orbitals of the thiophene ring, affecting the positions of these resonances. Additional sharp peaks at higher energies will correspond to transitions into σ* orbitals associated with the C-C, C-S, C-Br, C-Cl, and C-H bonds.
The N K-edge spectrum will specifically probe the unoccupied orbitals of the nitrile group. A prominent peak corresponding to the N 1s → π* transition of the C≡N bond is expected. The energy of this transition provides insight into the electronic environment of the nitrile moiety.
S L-edge NEXAFS:
The S L-edge NEXAFS spectrum arises from the excitation of S 2p electrons into unoccupied molecular orbitals. These spectra can reveal information about the nature of the sulfur bonding and its contribution to the unoccupied electronic structure of the molecule. Transitions to both π* and σ* orbitals involving the sulfur atom are expected.
Interactive Data Table: Predicted NEXAFS Resonances for this compound
| Absorption Edge | Predicted Resonance Energy (eV) | Assignment |
| C K-edge | ~285.0 - 287.0 | C 1s → π* transitions associated with the thiophene ring and nitrile group. |
| >288.0 | C 1s → σ* transitions (C-C, C-S, C-Br, C-Cl). | |
| N K-edge | ~399.0 - 401.0 | N 1s → π* transition of the nitrile group. |
| >402.0 | N 1s → σ* transitions. | |
| S L-edge | ~163.0 - 165.0 | S 2p → π* transitions. |
| >166.0 | S 2p → σ* (S-C) transitions. |
Computational and Theoretical Investigations of 5 Bromo 4 Chlorothiophene 2 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These computational methods can provide detailed insights into molecular structure, stability, and electronic characteristics, which are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Bromo-4-chlorothiophene-2-carbonitrile, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-31G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms (optimized molecular geometry). nih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com Energetic properties such as the total energy of the molecule, heats of formation, and conformational energies can also be calculated, offering insights into the compound's thermodynamic stability.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate the energies of electronic excitations from the ground state to various excited states. scispace.com The results from TD-DFT calculations allow for the prediction of the molecule's UV-Vis absorption spectrum, providing information on the wavelengths of light it absorbs most strongly (λmax), the corresponding excitation energies, and the oscillator strengths of these transitions. nih.gov This information is crucial for applications in materials science, such as the design of organic dyes and electronic materials.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even higher accuracy for calculations of molecular energies and properties. These high-level calculations can be used to benchmark the results obtained from DFT and to provide very reliable data on the energetics of the molecule, which is particularly important for understanding reaction mechanisms and thermodynamic properties.
Molecular Orbital Theory and Reactivity Descriptors
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The analysis of the frontier molecular orbitals is particularly important for predicting chemical reactivity. wikipedia.org
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com The spatial distribution of the HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in electron donation and acceptance, respectively. youtube.com
Table 1: Hypothetical Reactivity Descriptors Derived from HOMO-LUMO Energies
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the electrophilic character of a molecule. |
Note: This table outlines the theoretical parameters that would be calculated from HOMO and LUMO energies. Actual values for this compound require specific computational studies.
Frontier Molecular Orbital (FMO) Theory for Reaction Site Prediction
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org By analyzing the distribution and symmetry of the HOMO and LUMO of this compound, one can predict the most favorable sites for reaction with various reagents. For example, in a reaction with a nucleophile, the interaction would occur at the atomic centers where the LUMO has the largest lobes, as this is where the molecule is most susceptible to electron acceptance. youtube.com Conversely, in a reaction with an electrophile, the sites with the largest HOMO lobes would be the most reactive. youtube.com This approach is invaluable for rationalizing and predicting the outcomes of chemical reactions. imperial.ac.uk
Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Attack Sites
Fukui functions are a concept within Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. Specifically, they indicate which atoms are most susceptible to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack. This is achieved by analyzing the change in electron density when an electron is added to or removed from the molecule.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative potential, which are prone to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive potential, indicating likely sites for nucleophilic attack.
Conceptual Density Functional Theory (CDFT) Applications
Conceptual Density Functional Theory (CDFT) is a branch of DFT that provides a framework for understanding and predicting chemical reactivity. It utilizes various descriptors, such as electronegativity, chemical hardness, and softness, which are derived from the change in energy with respect to the number of electrons. These global and local reactivity descriptors offer insights into the stability and reactivity of a molecule as a whole and at specific atomic sites.
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the distance to the nearest nucleus inside and outside the surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and halogen bonds.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization of weak, non-covalent interactions in three-dimensional space. It is based on the electron density and its derivatives. NCI plots typically show surfaces colored according to the nature and strength of the interaction, with different colors representing attractive (e.g., hydrogen bonds, van der Waals forces) or repulsive interactions.
Computational Spectroscopic Property Prediction
Simulation of NMR Chemical Shifts
Computational methods, often based on DFT, can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These simulations calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift value. Comparing these predicted shifts with experimentally obtained NMR spectra can aid in the structural elucidation and confirmation of a compound.
Advanced Computational Modeling
Advanced computational models are employed to understand the behavior of molecules in more complex environments and to study their reactivity.
The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and useful for predicting how a solvent's polarity affects properties like the UV-Vis spectrum or conformational stability.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.
Studies on this compound using these models would reveal how its electronic and structural properties are perturbed by different solvents, but no such research has been published.
To understand the chemical reactivity of this compound, computational chemists would model its potential chemical reactions. This involves mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products.
A key aspect of this is the calculation of the transition state , which is the highest energy point along the reaction coordinate. By determining the structure and energy of the transition state, the activation energy for the reaction can be calculated, providing insight into the reaction rate. These calculations are crucial for predicting reaction mechanisms and understanding chemical stability. There are no available studies detailing reaction pathways or transition states involving this compound.
Advanced Applications and Material Science Prospects of 5 Bromo 4 Chlorothiophene 2 Carbonitrile
Role as a Key Intermediate in Complex Organic Synthesis
The inherent reactivity of the halogens and the nitrile group on the thiophene (B33073) core of 5-Bromo-4-chlorothiophene-2-carbonitrile makes it a valuable intermediate for the synthesis of a diverse array of intricate organic molecules. The differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions, allows for sequential and site-selective functionalization.
This compound serves as a strategic precursor for the synthesis of advanced heterocyclic systems, particularly fused thiophene derivatives which are of significant interest in medicinal chemistry and materials science. The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl moieties. These reactions can be performed sequentially, leveraging the typically higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed transformations. This selective functionalization is a key step in the construction of larger, more complex heterocyclic frameworks.
For instance, the bromine at the 5-position can be selectively coupled with a suitable boronic acid or organotin reagent, leaving the chlorine at the 4-position intact for subsequent transformations. This step-wise approach allows for the controlled assembly of precursors for annulated systems like thieno[3,2-b]thiophene (B52689) or thieno[2,3-b]thiophene (B1266192) derivatives. The nitrile group can also be a valuable synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions to form further heterocyclic rings.
| Reaction Type | Reagents and Conditions | Resulting Structure |
| Suzuki Coupling (selective at C-Br) | Arylboronic acid, Pd catalyst, base | 5-Aryl-4-chlorothiophene-2-carbonitrile |
| Sonogashira Coupling (selective at C-Br) | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-4-chlorothiophene-2-carbonitrile |
| Stille Coupling (selective at C-Br) | Organostannane, Pd catalyst | 5-Substituted-4-chlorothiophene-2-carbonitrile |
| Buchwald-Hartwig Amination (at C-Br) | Amine, Pd catalyst, base | 5-Amino-4-chlorothiophene-2-carbonitrile |
This table presents plausible synthetic transformations based on the known reactivity of similar halo-substituted thiophenes.
The distinct electronic nature of the substituents on this compound allows for its use as a building block in the creation of multifunctional scaffolds. These scaffolds can be designed to possess specific electronic, optical, or biological properties by the judicious choice of reaction partners in subsequent synthetic steps. The electron-withdrawing nature of the nitrile and chloro groups, combined with the potential for π-conjugation through the thiophene ring, makes this molecule an interesting core for creating donor-acceptor systems.
By strategically functionalizing the bromo and chloro positions, it is possible to attach both electron-donating and electron-accepting moieties to the thiophene ring. This can lead to the formation of molecules with significant intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics and as fluorescent probes. The rigid thiophene core ensures a well-defined spatial arrangement of the appended functional groups, which is crucial for controlling the photophysical properties of the resulting scaffold.
Integration into Functional Materials
The electronic properties of the thiophene ring, coupled with the synthetic versatility of this compound, make it an attractive candidate for incorporation into a variety of functional organic materials.
Substituted thiophenes are fundamental building blocks for conjugated polymers, which are the active components in many organic electronic devices. This compound can, in principle, be used as a monomer in the synthesis of novel conjugated polymers. The presence of two distinct halogen atoms allows for its participation in various polymerization reactions, such as Kumada, Stille, and Suzuki polycondensations.
The polymerization of this monomer could lead to polymers with unique electronic structures. The chloro and nitrile substituents would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This can have significant implications for the polymer's charge transport properties and its performance in electronic devices. The regioregularity of the polymer chain, which is crucial for achieving high charge carrier mobilities, could be controlled through the choice of polymerization method and reaction conditions.
| Polymerization Method | Potential Polymer Structure | Expected Properties |
| Stille Polycondensation | Alternating copolymer with an organotin comonomer | Potentially high charge carrier mobility, tunable bandgap |
| Suzuki Polycondensation | Alternating copolymer with a diboronic acid comonomer | Good thermal stability, solution processability |
| Kumada Catalyst-Transfer Polycondensation | Homopolymer (if selectively debrominated and metalated) | Regioregular structure, potentially ordered packing |
This table outlines hypothetical polymer structures and properties based on established polymerization techniques for thiophene monomers.
The anticipated electronic properties of materials derived from this compound suggest their potential application in various organic electronic devices.
Thiophene-based materials are among the most extensively studied organic semiconductors. The introduction of electron-withdrawing chloro and nitrile groups into the thiophene ring in this compound is a common strategy for developing n-type or ambipolar organic semiconductors. These materials are essential for the fabrication of complementary logic circuits, which are the foundation of modern electronics.
Derivatives of this compound, either as small molecules or incorporated into polymers, could be investigated as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of such devices would be highly dependent on the molecular packing and electronic coupling in the solid state, which are influenced by the substituents on the thiophene ring. The nitrile group, in particular, is known to promote favorable intermolecular interactions and can contribute to improved electron transport. Further research into the synthesis and characterization of materials based on this building block is warranted to explore their full potential in the field of organic electronics.
Components in Organic Electronic Devices
Materials for Optoelectronic Applications
No research articles or patents were identified that describe the use of this compound in the development of materials for optoelectronic applications.
Influence on Material Conductivity and Optical Properties
There is no available data on the influence of this compound on the electrical conductivity or optical properties (e.g., absorption, emission, refractive index) of materials into which it might be incorporated.
Strategies for Chemical Library Generation and Diversification
Methodologies or strategic discussions concerning the use of this compound as a scaffold or building block for the generation of chemical libraries could not be found in the surveyed literature.
Conclusions and Future Research Directions
Synthesis and Characterization Advancements for 5-Bromo-4-chlorothiophene-2-carbonitrile
One plausible synthetic route could begin with a suitable thiophene (B33073) precursor, followed by sequential halogenation and cyanation reactions. The introduction of bromine and chlorine atoms onto the thiophene ring can be achieved through electrophilic substitution reactions. numberanalytics.com However, directing these substituents to the desired positions (4-chloro and 5-bromo) presents a significant regiochemical challenge. The order of introduction of the halogens and the nitrile group would be crucial in determining the final product.
For instance, starting with 2-cyanothiophene, direct halogenation would likely lead to a mixture of products. A more controlled approach might involve the synthesis of a pre-functionalized thiophene ring where the positions of substitution are pre-determined by the starting material.
The characterization of this compound would rely on a combination of modern spectroscopic techniques.
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A single signal in the aromatic region, likely a singlet, corresponding to the proton at the 3-position of the thiophene ring. |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms of the thiophene ring and the nitrile group. The chemical shifts would be influenced by the electronegative halogen and nitrile substituents. |
| Mass Spectrometry | The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
| Infrared (IR) Spectroscopy | A sharp absorption band around 2230-2210 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. |
While specific spectral data for this compound is not publicly available, data for isomeric and related compounds such as 4-bromothiophene-2-carbonitrile (B101668) can offer comparative insights. nih.gov
Identification of Remaining Research Challenges and Gaps
The primary research challenge concerning this compound is the development of a robust and regioselective synthetic method. The synthesis of polysubstituted thiophenes with a specific substitution pattern is often hampered by the formation of isomeric byproducts, which can be difficult to separate. researchgate.net
Key research gaps include:
Lack of an established synthetic protocol: A reproducible and high-yielding synthesis is the first major hurdle to overcome for any further investigation of this compound.
Limited understanding of its chemical reactivity: The interplay of the bromo, chloro, and cyano substituents on the thiophene ring's reactivity is not yet explored. This includes its susceptibility to nucleophilic substitution, cross-coupling reactions, and transformations of the nitrile group.
Absence of application-oriented studies: Without a reliable synthetic route, the potential applications of this compound in materials science or as a pharmaceutical intermediate remain purely speculative.
Emerging Methodologies in Halogenated Thiophene Chemistry
Recent advancements in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with the synthesis of polysubstituted thiophenes.
Metal-catalyzed cross-coupling reactions: Techniques such as Suzuki, Stille, and Negishi couplings have become indispensable for the construction of complex thiophene-containing molecules. bohrium.combenthamdirect.com These methods could be employed to introduce the cyano group or to further functionalize the thiophene ring after the initial halogenation.
Directed C-H functionalization: This strategy allows for the direct introduction of functional groups at specific positions on the thiophene ring, guided by a directing group. This approach could offer a more efficient and regioselective route to compounds like this compound.
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities in halogenation and other sensitive reactions.
Future Prospects for this compound in Advanced Chemical Research
Assuming a viable synthetic route can be developed, this compound could serve as a versatile building block in several areas of advanced chemical research.
The presence of three different functional groups (bromo, chloro, and cyano) on the thiophene ring offers multiple points for further chemical modification. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions could allow for sequential and selective functionalization. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. researchgate.net
Table 2: Potential Research Applications for this compound
| Field of Research | Potential Application |
| Materials Science | As a monomer or precursor for the synthesis of novel conjugated polymers with tailored electronic and optical properties for use in organic electronics. |
| Medicinal Chemistry | As a scaffold for the synthesis of new biologically active compounds. Thiophene derivatives are known to exhibit a wide range of pharmacological activities. benthamdirect.com |
| Agrochemicals | As an intermediate for the development of new pesticides and herbicides, an area where halogenated heterocycles have found significant application. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Bromo-4-chlorothiophene-2-carbonitrile?
- Methodology:
- Halogenation Strategies: Bromination and chlorination of thiophene precursors (e.g., via electrophilic substitution) using reagents like (N-bromosuccinimide) or . The nitrile group’s electron-withdrawing nature directs substitution to specific positions .
- Cyanation: Conversion of a thiophene-2-carbaldehyde intermediate to the nitrile via oxidation or substitution (e.g., using or ) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for isolating high-purity product.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques:
- NMR Spectroscopy: - and -NMR to confirm substitution patterns (e.g., coupling constants for aromatic protons).
- Mass Spectrometry: High-resolution MS to verify molecular weight (, expected ).
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) .
Q. What are the key physical properties (e.g., solubility, stability) relevant to experimental handling?
- Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Limited solubility in water .
- Stability: Store at 0–6°C in inert atmospheres to prevent decomposition. The nitrile group may hydrolyze under acidic/alkaline conditions .
Advanced Research Questions
Q. How do the electronic effects of bromo, chloro, and nitrile substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insights:
- Bromo vs. Chloro Reactivity: Bromine’s higher leaving-group ability facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids), while chlorine may remain inert under similar conditions .
- Nitrile Directing Effects: The nitrile group stabilizes intermediates in palladium-catalyzed reactions, potentially enabling regioselective functionalization .
Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?
- Troubleshooting:
- Optimization of Catalysts: Screen Pd catalysts (e.g., vs. ) and ligands (e.g., XPhos) to enhance turnover.
- Solvent Effects: Test polar vs. non-polar solvents to balance solubility and reaction kinetics.
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenation or hydrolysis) .
Q. How can computational modeling (e.g., DFT) predict the electronic structure and applications of this compound?
- Computational Workflow:
- HOMO-LUMO Analysis: Calculate frontier orbitals to assess suitability as a ligand or semiconductor material.
- Substituent Effects: Simulate charge distribution to explain regioselectivity in electrophilic attacks.
- Reaction Pathways: Model transition states for cross-coupling reactions to guide experimental design .
Q. What are the challenges in characterizing weak non-covalent interactions (e.g., halogen bonding) in crystal structures of this compound?
- Crystallography Techniques:
- Single-Crystal X-ray Diffraction: Resolve Br/Cl positions and quantify or interactions.
- Hirshfeld Surface Analysis: Map intermolecular contacts to identify dominant packing forces .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
